2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine
Overview
Description
Pyridine derivatives, such as “2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine”, are often used in the field of medicinal chemistry due to their diverse biological activities . They are part of a larger class of compounds known as nitrogen heterocycles .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite complex, with the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for increased three-dimensional (3D) coverage .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine .
Biochemical Analysis
Biochemical Properties
These are amide derivatives of alpha amino acids .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-pyridin-4-ylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-9-8-12-7-4-10-2-5-11-6-3-10/h2-3,5-6,12H,4,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVYMYMPCAIHKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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